

# calibration standards and quality control for chlorophyll c measurements

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## Compound of Interest

Compound Name: *chlorophyll c*

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## Technical Support Center: Chlorophyll c Measurement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **chlorophyll c** measurements.

### Frequently Asked Questions (FAQs)

Q1: What are the different forms of **chlorophyll c** and their spectral properties?

**Chlorophyll c** is an accessory pigment found in many marine algae. Unlike chlorophylls a and b, it has a porphyrin ring structure without a phytol tail. The most common forms are **chlorophyll c1**, **c2**, and **c3**. Their absorption maxima vary slightly depending on the solvent used.<sup>[1]</sup>

Pigment	Solvent	Absorption Maxima (nm)
Chlorophyll c1	Diethyl ether	444, 577, 626
Acetone	447, 579, 629	
Chlorophyll c2	Diethyl ether	447, 580, 627
Acetone	450, 581, 629	
Chlorophyll c3	Diethyl ether	452, 585, 625
Acetone	452, 585, 627	

Q2: Where can I obtain a calibration standard for **chlorophyll c**?

A certified analytical standard for **chlorophyll c2** is commercially available from suppliers like Sigma-Aldrich. For other forms of **chlorophyll c**, obtaining certified standards can be challenging. In practice, many researchers use spectrophotometric equations that have been established using purified chlorophylls. For fluorometric methods, calibration is often performed with a more readily available chlorophyll a standard, and results for **chlorophyll c** are considered semi-quantitative unless specific correction factors are applied.

Q3: What is the best solvent for extracting **chlorophyll c**?

Commonly used solvents for chlorophyll extraction include acetone, ethanol, and methanol.[2][3] 90% acetone is a widely used and effective solvent for extracting chlorophylls from phytoplankton.[4][5] The choice of solvent can affect the extraction efficiency and the absorption spectra of the pigments.[6][7][8] It is crucial to use the spectrophotometric equations that correspond to the solvent you have used for extraction.

Q4: How should I store my samples and extracts to prevent **chlorophyll c** degradation?

Chlorophylls are sensitive to light, heat, and acidic conditions.[9][10] To minimize degradation:

- Filter samples in subdued light.
- Store filtered samples frozen at -20°C or colder if analysis is not immediate.

- Conduct extractions in a dimly lit environment and keep extracts cold.
- Analyze extracts as soon as possible after preparation.
- If storage of extracts is necessary, keep them in the dark at or below -20°C.[11]

Q5: How do I correct for interference from other pigments?

**Chlorophyll c** often co-exists with chlorophyll a and their degradation products (pheophytins). Spectrophotometric methods utilize trichromatic equations that solve for the concentrations of chlorophylls a, b, and c simultaneously by measuring the absorbance at multiple wavelengths.[12] For fluorometry, the presence of **chlorophyll c** can interfere with chlorophyll a measurements. Specific filter sets can be used to measure the combined fluorescence of chlorophyll a and c.[13] Correction for pheophytins, the primary degradation products, can be done by measuring absorbance or fluorescence before and after acidification of the extract.[14][15][16]

## Troubleshooting Guides

This section addresses specific issues that may arise during **chlorophyll c** measurement.

### Spectrophotometric Measurements

Issue	Possible Cause(s)	Suggested Solution(s)
Low or no detectable chlorophyll c concentration	<ul style="list-style-type: none"><li>- Incomplete extraction of pigments.</li><li>- Degradation of chlorophyll c.</li><li>- Incorrect wavelengths used for measurement.</li><li>- Low concentration in the original sample.</li></ul>	<ul style="list-style-type: none"><li>- Ensure thorough grinding or sonication of the sample.</li><li>- Check that samples and extracts were handled in low light and cold conditions.</li><li>- Verify the wavelengths set on the spectrophotometer match the equations for your solvent.</li><li>- Concentrate a larger volume of the sample.</li></ul>
Negative chlorophyll c concentration calculated	<ul style="list-style-type: none"><li>- Incorrect spectrophotometric equations used for the solvent.</li><li>- High levels of interfering pigments or turbidity.</li><li>- Spectrophotometer not properly blanked.</li></ul>	<ul style="list-style-type: none"><li>- Double-check that the equations match the solvent (e.g., 90% acetone).</li><li>- Ensure the turbidity blank (absorbance at 750 nm) is subtracted from all readings.<a href="#">[16]</a> If turbidity is high, centrifuge the extract again.</li><li>- Re-blank the spectrophotometer with the appropriate solvent.</li></ul>
High variability between replicate samples	<ul style="list-style-type: none"><li>- Non-homogenous sample.</li><li>- Inconsistent extraction procedure.</li><li>- Pipetting errors.</li></ul>	<ul style="list-style-type: none"><li>- Ensure the sample is well-mixed before taking aliquots.</li><li>- Standardize the grinding/sonication time and solvent volume for all samples.</li><li>- Use calibrated pipettes and ensure proper technique.</li></ul>

## Fluorometric Measurements

Issue	Possible Cause(s)	Suggested Solution(s)
Inaccurate chlorophyll concentration	- Incorrect calibration. - Interference from chlorophyll a and pheophytins. - Quenching at high concentrations.	- Calibrate the fluorometer with a certified standard (e.g., chlorophyll a) and determine the appropriate response factor. - Use appropriate optical filters to isolate the fluorescence of chlorophyll c or use methods that correct for chlorophyll a and pheophytin fluorescence. <a href="#">[13]</a> - Dilute the sample extract to be within the linear range of the instrument.
Drifting fluorescence signal	- Instrument warming up. - Photodegradation of the sample in the fluorometer. - Temperature fluctuations.	- Allow the fluorometer to warm up and stabilize before taking readings. - Minimize the exposure of the sample to the excitation light. - Ensure the temperature of the sample and standards is stable and consistent.

## Experimental Protocols

### Spectrophotometric Determination of Chlorophyll c

This protocol is for the determination of **chlorophyll c** in the presence of chlorophylls a and b using 90% acetone as the extraction solvent.

1. Sample Preparation and Extraction: a. Homogenize a known amount of sample material (e.g., filtered algal cells, plant tissue) in a grinder or with a sonicator. b. Perform the extraction in subdued light to prevent pigment degradation. c. Add a defined volume of 90% acetone to the homogenized sample. d. Centrifuge the extract to pellet any particulate matter. e. Carefully transfer the supernatant to a clean tube for analysis.

2. Spectrophotometric Measurement: a. Calibrate the spectrophotometer with a 90% acetone blank. b. Measure the absorbance of the extract at 750 nm (to correct for turbidity), 664 nm, 647 nm, and 630 nm. c. Subtract the absorbance at 750 nm from the other absorbance readings.

3. Calculation of **Chlorophyll c** Concentration: Use the following trichromatic equation for 90% acetone to calculate the concentration of **chlorophyll c** in the extract (in  $\mu\text{g/mL}$ ):[\[4\]](#)

To calculate the **chlorophyll** concentration in the original sample, use the following formula:

- $$\text{Chl c } (\mu\text{g/L}) = [\text{Chl c } (\mu\text{g/mL}) * \text{volume of extract (mL)}] / \text{volume of sample filtered (L)}$$

Similar equations are available for other solvents such as 100% methanol and ethanol.[\[3\]](#)

## Quality Control

A robust quality control (QC) program is essential for obtaining reliable **chlorophyll c** measurements.

### 1. Calibration:

- Use a certified analytical standard of **chlorophyll c2** for calibration where possible.
- If using spectrophotometric equations, verify the wavelength accuracy of the spectrophotometer using a certified reference material (e.g., Holmium Oxide filter).

### 2. Blanks:

- Analyze a method blank (e.g., 90% acetone) with each batch of samples to check for contamination.

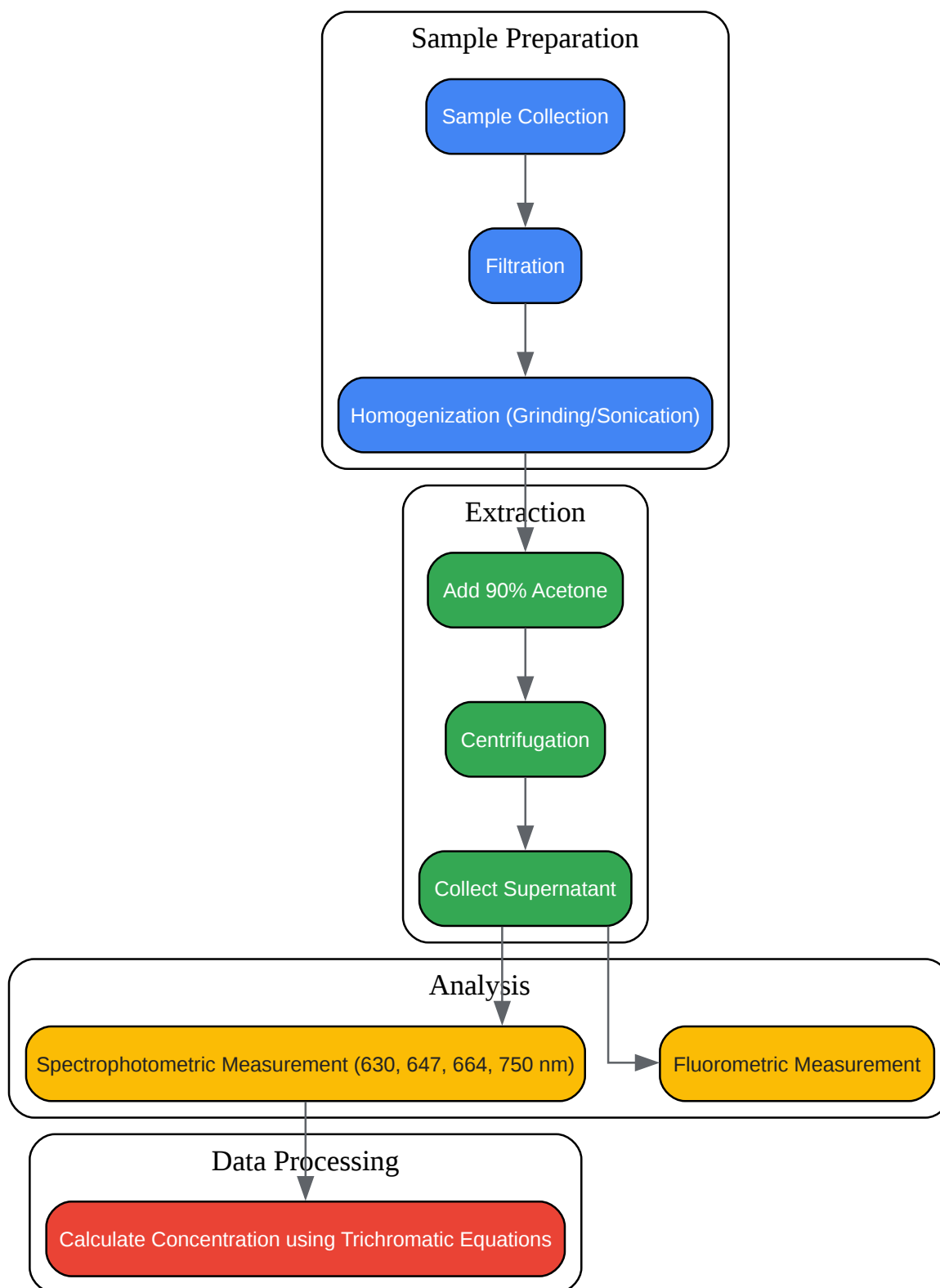
### 3. Replicates:

- Analyze replicate samples to assess the precision of the method.

### 4. Proficiency Testing:

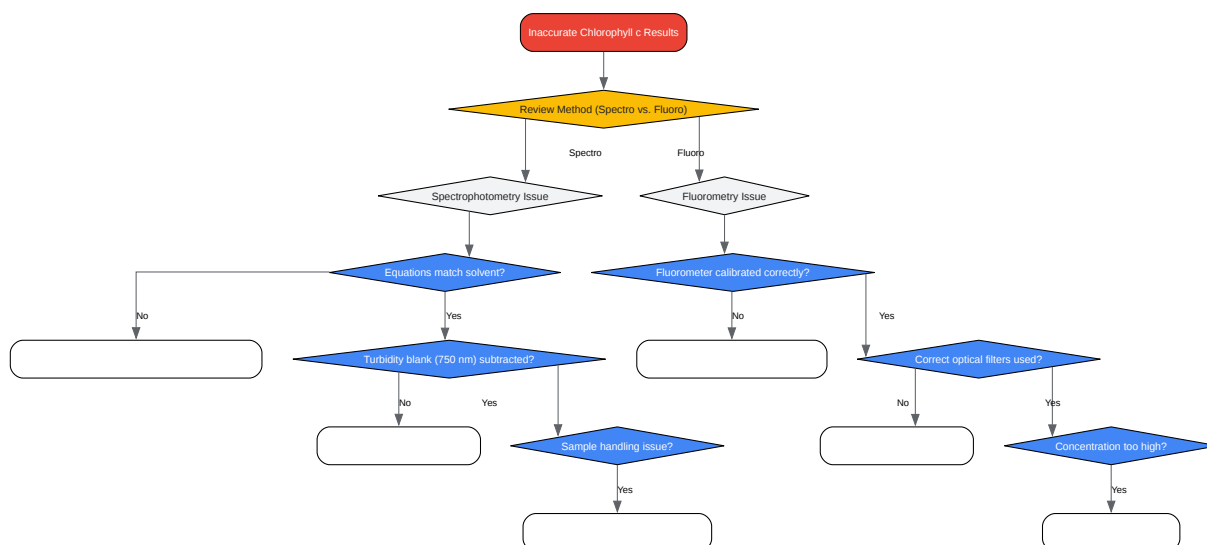
- Participate in inter-laboratory comparison studies or proficiency testing (PT) programs for phytoplankton pigments to assess the accuracy of your laboratory's measurements. The EPTIS database lists several PT schemes that include **chlorophyll c**.[\[17\]](#)

## Visualizations



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Caption: Experimental workflow for **chlorophyll c** measurement.



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Caption: Troubleshooting decision tree for **chlorophyll c** analysis.



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